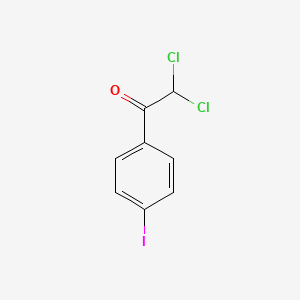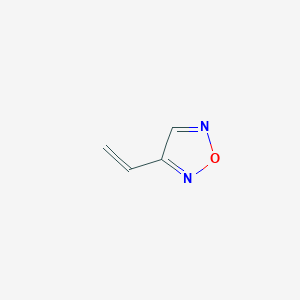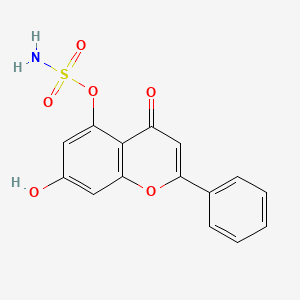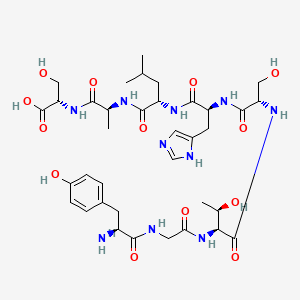
Ethanone, 2,2-dichloro-1-(4-iodophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2-dichloro-1-(4-iodophenyl)-: is an organic compound with the molecular formula C8H5Cl2IO and a molecular weight of 314.93517 g/mol . This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to an ethanone backbone, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- typically involves the acyl substitution reaction of 4-iodobenzoic acid with dichloroethanone under alkaline conditions . The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanone, 2,2-dichloro-1-(4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-iodobenzoic acid.
Reduction: Formation of 2,2-dichloro-1-(4-iodophenyl)ethanol.
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2,2-dichloro-1-(4-iodophenyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles to form cationic intermediates. These intermediates can then undergo further reactions to form stable products .
Vergleich Mit ähnlichen Verbindungen
4-Iodoacetophenone: Similar in structure but lacks the two chlorine atoms.
Ethanone, 1-(2,4-dichlorophenyl)-: Similar in structure but lacks the iodine atom.
1-(4-Iodophenyl)ethanone: Similar in structure but lacks the two chlorine atoms.
Uniqueness: Ethanone, 2,2-dichloro-1-(4-iodophenyl)- is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties and reactivity. This combination of halogens makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
832096-07-8 |
|---|---|
Molekularformel |
C8H5Cl2IO |
Molekulargewicht |
314.93 g/mol |
IUPAC-Name |
2,2-dichloro-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2IO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
InChI-Schlüssel |
WWCMWNNYIMCOAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(Cl)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)



![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)

